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Compound of Interest

Compound Name: Hafnium(4+);tetrabromide

Cat. No.: B083106 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the crystal structure of chemical compounds is paramount for predicting their properties and

reactivity. This guide provides an objective comparison of the experimentally verified crystal

structure of Hafnium Tetrabromide (HfBr₄) with other hafnium tetrahalides, supported by

experimental data and detailed protocols.

Hafnium tetrabromide (HfBr₄) is a colorless, diamagnetic, and moisture-sensitive solid that

sublimes in a vacuum. Its crystal structure is a key determinant of its physical and chemical

characteristics. Experimental evidence, primarily from X-ray diffraction studies, indicates that

HfBr₄ adopts a crystal structure that is distinct from some of its lighter halide counterparts.

Comparative Analysis of Hafnium Tetrahalide
Crystal Structures
The crystal structures of hafnium tetrahalides (HfX₄, where X = F, Cl, Br, I) exhibit a trend

related to the increasing size of the halide anion. While detailed experimental crystallographic

data for HfBr₄ from primary literature is not readily available in modern databases, it is

consistently reported to adopt a structure with tetrahedral hafnium centers, similar to that of

zirconium tetrabromide (ZrBr₄)[1]. This contrasts with the polymeric structures observed for

hafnium tetrachloride and hafnium tetraiodide.
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Compound
Crystal
System

Space
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Lattice
Parameters
(Å)

Coordinatio
n Geometry
of Hf

Structural
Motif

HfF₄ Monoclinic C2/c
a = 11.7, b =

9.86, c = 7.64
Octahedral 3D Polymeric

HfCl₄ Monoclinic P2/c
a = 6.23, b =

7.56, c = 6.46
Octahedral

1D Polymeric

Chains

HfBr₄

Not

Experimentall

y Determined

Not

Experimentall

y Determined

Not

Experimentall

y Determined

Tetrahedral Molecular

HfI₄ Monoclinic C2/c

a = 11.787, b

= 11.801, c =

12.905

Octahedral
1D Polymeric

Chains

Note: The crystal structure information for HfF₄, HfCl₄, and HfI₄ is based on experimental

single-crystal X-ray diffraction data. The structural description of HfBr₄ is based on consistent

reports in the literature referencing older primary sources.

Experimental Protocol: Single-Crystal X-ray
Diffraction of a Moisture-Sensitive Compound (e.g.,
HfBr₄)
The determination of the crystal structure of a highly moisture-sensitive compound like hafnium

tetrabromide requires meticulous handling and a specialized experimental setup. The following

protocol outlines the key steps for a successful single-crystal X-ray diffraction analysis.

1. Crystal Selection and Mounting:

All manipulations must be performed in an inert atmosphere, typically within a glovebox filled

with dry argon or nitrogen.

A suitable single crystal of HfBr₄, free of cracks and defects, is selected under a microscope.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crystal is mounted on a cryo-loop or a glass fiber using a minimal amount of inert oil

(e.g., Paratone-N) to protect it from the atmosphere.

2. Data Collection:

The mounted crystal is rapidly transferred to a diffractometer equipped with a cryo-stream of

cold, dry nitrogen gas (typically around 100 K). This low temperature minimizes thermal

vibrations and potential degradation of the crystal.

A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or

CMOS) and a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

A series of diffraction images are collected as the crystal is rotated through a range of

angles. The exposure time and rotation width per frame are optimized to obtain good signal-

to-noise ratio and sufficient data coverage.

3. Data Processing and Structure Solution:

The collected diffraction images are processed to integrate the intensities of the Bragg

reflections.

The data is corrected for various factors, including Lorentz and polarization effects, and

absorption. An empirical absorption correction based on multi-scan data is crucial for highly

absorbing samples like HfBr₄.

The space group is determined from the systematic absences in the diffraction data.

The crystal structure is solved using direct methods or Patterson methods to determine the

initial positions of the hafnium and bromine atoms.

4. Structure Refinement:

The atomic positions and anisotropic displacement parameters are refined against the

experimental data using a least-squares minimization algorithm.

The final refined structure is validated using various crystallographic metrics (e.g., R-factors,

goodness-of-fit) to ensure the quality and reliability of the model.
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Below is a graphical representation of the experimental workflow for determining the crystal

structure of a moisture-sensitive compound.

Experimental workflow for crystal structure determination.

The logical flow for comparing the crystal structures of hafnium tetrahalides is depicted in the

following diagram.

Influence of anion size on hafnium tetrahalide crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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